molecular formula C15H15N3S2 B1518755 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine CAS No. 1006596-05-9

3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

Cat. No.: B1518755
CAS No.: 1006596-05-9
M. Wt: 301.4 g/mol
InChI Key: YIFZSCDNJWDJOA-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 1,3-benzothiazole-2-amine with a suitable ketone or aldehyde, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, increased molecular complexity, or changes in the compound's biological activity.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Medicine

In the field of medicine, 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine has shown potential as a therapeutic agent. Its biological activity may be leveraged to develop new drugs for treating various diseases, including bacterial infections, cancer, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials, making them suitable for a wide range of applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine include:

  • 1,3-Benzothiazole derivatives

  • Thieno[2,3-c]pyridine derivatives

  • Other benzothiazole-based compounds

Uniqueness

What sets this compound apart from its similar counterparts is its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture may confer distinct biological and chemical properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-18-7-6-9-12(8-18)19-14(16)13(9)15-17-10-4-2-3-5-11(10)20-15/h2-5H,6-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZSCDNJWDJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 2
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 3
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 5
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 6
3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

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